
三乙酮胺
概述
描述
Triacetonamine is an organic compound with the formula OC(CH2CMe2)2NH (where Me = CH3). It is a colorless or white solid that melts near room temperature . It has been applied in medicine, pharmacology, and industry .
Synthesis Analysis
Various methods of synthesis of 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) derivatives start generally with acetone, phorone, piperidine N-oxides, piperidine alcohols, and 4-dimethylamine piperidine derivatives . The continuous synthesis of triacetonamine from acetone and ammonia was realized over sulfonic acid-functionalized mesoporous silicas .Molecular Structure Analysis
The Triacetonamine molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Reactions of triacetonamine derivatives with various organic reagents are summarized. Triacetonamine derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH .Physical And Chemical Properties Analysis
Triacetonamine is characterized by the following physical properties: density = 0.882 g/cm3; flash point 73.2°C, boiling point 205.6°C at 760 mmHg, and melting point 58–62°C .科学研究应用
Medicine and Pharmacology
Triacetonamine and its closely related analogs have been applied in medicine and pharmacology . They are characterized by a variety of applications, including potent and long-acting ganglionic blocking activity with proven clinical efficiency in the treatment of hypertension .
Antialzheimer Activity
Triacetonamine demonstrates antialzheimer activity . This suggests its potential use in the development of drugs for Alzheimer’s disease.
Antifungal and Antimicrobial Activity
Triacetonamine has been found to have antifungal and antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial and antifungal agents.
Anti-HIV Activity
Triacetonamine has shown anti-HIV activity . This suggests that it could be used in the development of drugs for the treatment of HIV.
Anticancer Activity
Triacetonamine has demonstrated anticancer activity . This indicates its potential use in cancer treatment.
Antioxidant Activity
Triacetonamine has antioxidant properties . This suggests its potential use in the prevention of diseases caused by oxidative stress.
P38 Kinase Inhibitor
Triacetonamine acts as a P38 kinase inhibitor . P38 kinases are involved in cellular responses to stress and inflammation, so inhibitors can be used in the treatment of related diseases.
DNA Labelling
Triacetonamine is used for DNA labelling . This is crucial in various research fields, including genetics and molecular biology.
作用机制
Target of Action
Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, is a sterically hindered amine . It is known to interact with various biological targets, demonstrating a range of activities such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, psychotropic, and high ganglionic blocking .
Mode of Action
Triacetonamine derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . The compound’s interaction with its targets leads to various changes, depending on the specific target and the context of the interaction. For instance, as a P38 kinase inhibitor, it may prevent the activation of the P38 MAPK pathway, thereby influencing cellular responses to stress and inflammation .
Biochemical Pathways
For example, as a P38 kinase inhibitor, it could affect the MAPK signaling pathway .
Pharmacokinetics
The physical properties of triacetonamine, including its density, boiling point, flash point, and melting point, have been determined . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of triacetonamine’s action are diverse due to its interaction with various targets. For instance, its antifungal and antimicrobial activities suggest that it can inhibit the growth of certain fungi and bacteria . Its anticancer activity suggests that it may induce apoptosis or inhibit proliferation in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of triacetonamine. For instance, the presence of oxygen and temperature can affect the stability of triacetonamine . Furthermore, the compound’s solubility in water and other solvents can influence its distribution and efficacy in different environments .
未来方向
属性
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041527 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2,6,6-Tetramethyl-4-piperidone | |
CAS RN |
826-36-8 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetonamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.9 °C | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.
ANone: Yes, researchers have utilized various spectroscopic methods to characterize triacetonamine. For instance, one study employed spin labeling with a deuterium-labeled triacetonamine derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []
ANone: Triacetonamine can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []
ANone: Yes, triacetonamine can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated triacetonamine derivatives by reacting a lithiated imine derivative of triacetonamine with alkyl halides or styrene oxide. []
ANone: Triacetonamine can undergo various reactions, including:
- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []
- Gewald reaction: Triacetonamine can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []
- Ketal formation: Triacetonamine can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []
- Oxidation: Triacetonamine can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []
ANone: While triacetonamine itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []
ANone: Triacetonamine derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of triacetonamine itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.
ANone: Research suggests that triacetonamine possesses hypotensive and vasodilatory effects. [] Intravenous administration of triacetonamine in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.
ANone: While not a direct therapeutic agent itself, triacetonamine serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of triacetonamine and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []
ANone: Yes, triacetonamine has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.
ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of triacetonamine. []
ANone: While specific data on triacetonamine's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in triacetonamine production. []
ANone: Researchers utilize various techniques to study triacetonamine and its derivatives, including:
ANone: Yes, triacetonamine's versatility makes it valuable across various fields:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

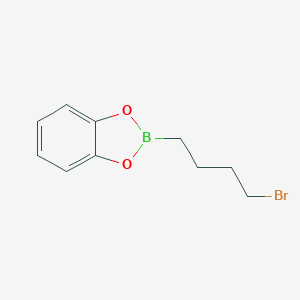
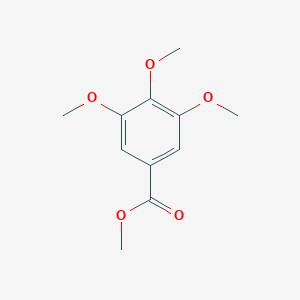
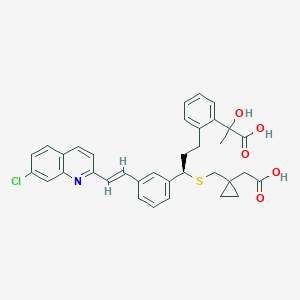
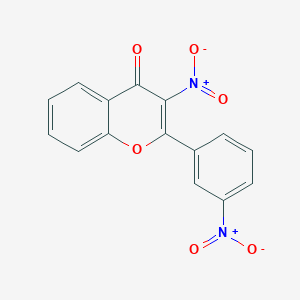
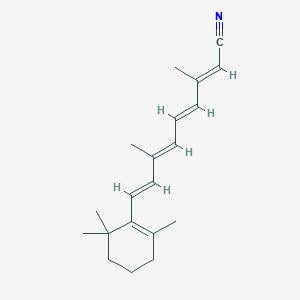
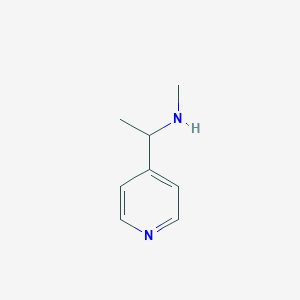
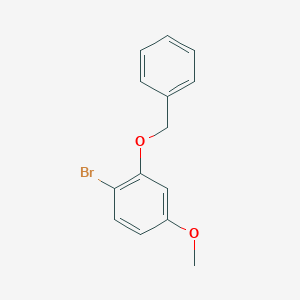
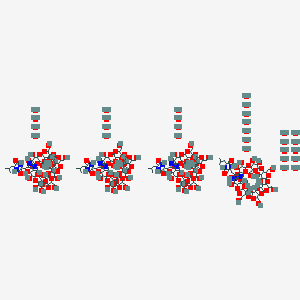
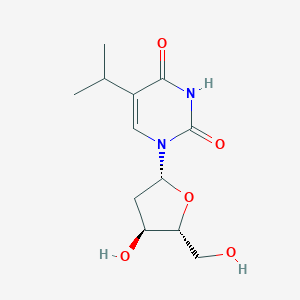
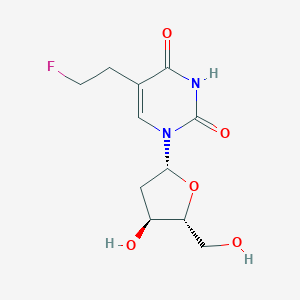

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)